molecular formula C40H32ClNOS B11039136 (3-chloro-1-benzothiophen-2-yl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone

Cat. No.: B11039136
M. Wt: 610.2 g/mol
InChI Key: SVWSGGLPKLEGPC-UHFFFAOYSA-N
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Description

(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a benzothiophene ring substituted with a chlorine atom and a quinoline moiety, which is further modified with trityl and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and subsequent coupling with the quinoline derivative. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of (3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE is unique due to its specific structural features, such as the combination of a chlorinated benzothiophene ring with a trityl-substituted quinoline moiety. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzothiophene derivatives .

Properties

Molecular Formula

C40H32ClNOS

Molecular Weight

610.2 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(2,2,4-trimethyl-6-tritylquinolin-1-yl)methanone

InChI

InChI=1S/C40H32ClNOS/c1-27-26-39(2,3)42(38(43)37-36(41)32-21-13-14-22-35(32)44-37)34-24-23-31(25-33(27)34)40(28-15-7-4-8-16-28,29-17-9-5-10-18-29)30-19-11-6-12-20-30/h4-26H,1-3H3

InChI Key

SVWSGGLPKLEGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=C(C7=CC=CC=C7S6)Cl)(C)C

Origin of Product

United States

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